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Compound of Interest

Compound Name:
Methyl 7,15-

dihydroxydehydroabietate

Cat. No.: B15594878 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on Methyl 7,15-dihydroxydehydroabietate is limited in

publicly available scientific literature. This document provides a preliminary guide based on the

known properties and biological activities of its parent compound, 7α,15-

dihydroxydehydroabietic acid, and other closely related dehydroabietic acid derivatives. The

information regarding potential synthesis, biological activity, and mechanisms of action is

therefore inferential and should be validated by direct experimentation.

Introduction
Methyl 7,15-dihydroxydehydroabietate is a methyl ester derivative of 7α,15-

dihydroxydehydroabietic acid, a diterpenoid isolated from natural sources such as the

pinecones of Pinus koraiensis[1]. Dehydroabietic acid and its derivatives have garnered

significant interest in medicinal chemistry due to their wide range of biological activities,

including antimicrobial, antiviral, antitumor, and anti-inflammatory properties[2][3]. This

document aims to provide a comprehensive overview of the preliminary studies and potential

research directions for Methyl 7,15-dihydroxydehydroabietate, drawing upon the existing

knowledge of its structural analogs.
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While specific experimental data for Methyl 7,15-dihydroxydehydroabietate is not readily

available, its general properties can be inferred from related compounds. It is expected to be a

lipophilic compound with poor solubility in water but soluble in organic solvents like ethanol,

methanol, and DMSO.

Table 1: Computed Properties of Structurally Related Compounds

Property

Methyl 15-hydroxy-
7-
oxodehydroabietat
e[4]

Methyl 7-
Oxodehydroabietat
e[5]

15-
Hydroxydehydroab
ietic acid, methyl
ester[6]

Molecular Formula C21H28O4 C21H28O3 C21H30O3

Molecular Weight 344.4 g/mol 328.4 g/mol 330.5 g/mol

XLogP3 3.4 4.8 4.5

Hydrogen Bond Donor

Count
1 0 1

Hydrogen Bond

Acceptor Count
4 3 3

Rotatable Bond Count 3 3 3

Exact Mass 344.19875937 Da 328.20384475 Da 330.21949481 Da

Topological Polar

Surface Area
63.6 Å² 43.4 Å² 46.5 Å²

Potential Biological Activities and Mechanism of
Action
The biological activity of Methyl 7,15-dihydroxydehydroabietate is likely to be similar to its

parent compound, 7α,15-dihydroxydehydroabietic acid, which has demonstrated significant

anti-angiogenic effects.
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Studies on 7α,15-dihydroxydehydroabietic acid have shown that it can inhibit the promotion of

angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs)[1]. The proposed

mechanism involves the downregulation of key signaling pathways crucial for angiogenesis.

VEGF (Vascular Endothelial Growth Factor) Pathway: The parent compound has been

observed to downregulate VEGF, a potent signaling protein that stimulates the formation of

blood vessels[1].

Akt and ERK Signaling: It also inhibits the phosphorylation of Akt and ERK, two critical

downstream kinases in the VEGF receptor signaling cascade that are essential for

endothelial cell proliferation, migration, and survival[1].

Given that esterification can sometimes enhance the bioavailability of a compound, it is

plausible that Methyl 7,15-dihydroxydehydroabietate could exhibit comparable or even

enhanced anti-angiogenic properties.

Cytotoxic and Antimicrobial Activities
Other derivatives of dehydroabietic acid have shown cytotoxic effects against various cancer

cell lines and antimicrobial properties.

Table 2: Cytotoxicity of Related Dehydroabietate Derivatives[7]

Compound Cell Line IC50 (µg/mL)

Methyl 12-oxoabietate KB cells 12.5

Methyl 7-oxodehydroabietate KB cells 4.5

Methyl 7α-

hydroxydehydroabietate
KB cells 5.8

Additionally, various derivatives of dehydroabietic acid have demonstrated antibacterial activity

against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus,

Escherichia coli, and Bacillus subtilis[3].
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The following are detailed methodologies for key experiments that would be relevant for the

study of Methyl 7,15-dihydroxydehydroabietate, based on protocols used for its parent

compound and other derivatives.

Proposed Synthesis: Esterification of 7α,15-
dihydroxydehydroabietic acid
Objective: To synthesize Methyl 7,15-dihydroxydehydroabietate from its corresponding

carboxylic acid.

Materials:

7α,15-dihydroxydehydroabietic acid

Methanol (anhydrous)

Sulfuric acid (concentrated) or Thionyl chloride

Sodium bicarbonate (saturated solution)

Anhydrous sodium sulfate

Dichloromethane or Diethyl ether

Rotary evaporator

Thin Layer Chromatography (TLC) plates

Silica gel for column chromatography

Procedure (Fischer Esterification):

Dissolve 7α,15-dihydroxydehydroabietic acid in an excess of anhydrous methanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Reflux the mixture for several hours (e.g., 4-6 hours), monitoring the reaction progress by

TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until

effervescence ceases.

Extract the aqueous mixture with an organic solvent such as dichloromethane or diethyl

ether.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using

a rotary evaporator.

Purify the crude product by silica gel column chromatography to obtain pure Methyl 7,15-
dihydroxydehydroabietate.

Anti-Angiogenesis Assay (HUVEC Tube Formation
Assay)
Objective: To evaluate the effect of Methyl 7,15-dihydroxydehydroabietate on the tube

formation of HUVECs.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium

Matrigel

96-well plates

Methyl 7,15-dihydroxydehydroabietate (dissolved in DMSO)

VEGF

Microscope with a camera
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Procedure:

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for

30 minutes.

Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.

Treat the cells with various concentrations of Methyl 7,15-dihydroxydehydroabietate.

Include a vehicle control (DMSO) and a positive control (e.g., Suramin).

Induce angiogenesis by adding VEGF to the appropriate wells.

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

Visualize the formation of capillary-like structures (tubes) using a microscope and capture

images.

Quantify the degree of tube formation by measuring the total tube length or the number of

branch points using image analysis software.

Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of Methyl 7,15-dihydroxydehydroabietate on the

expression and phosphorylation of proteins in the VEGF signaling pathway.

Materials:

HUVECs

Methyl 7,15-dihydroxydehydroabietate

VEGF

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels
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PVDF membranes

Primary antibodies (anti-VEGF, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescence detection reagent

Procedure:

Culture HUVECs and treat them with different concentrations of Methyl 7,15-
dihydroxydehydroabietate for a specified time, followed by stimulation with VEGF.

Lyse the cells and collect the protein extracts.

Determine the protein concentration of each sample.

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

Detect the protein bands using a chemiluminescence detection system.

Quantify the band intensities and normalize to a loading control like β-actin.
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Synthesis of Methyl 7,15-dihydroxydehydroabietate

7α,15-dihydroxydehydroabietic acid

Dissolve in anhydrous Methanol

Add catalytic H2SO4

Reflux for 4-6 hours

Neutralize with NaHCO3

Extract with organic solvent

Dry and Concentrate

Purify by Column Chromatography

Methyl 7,15-dihydroxydehydroabietate

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of Methyl 7,15-dihydroxydehydroabietate.
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Inferred Anti-Angiogenic Signaling Pathway

Inferred Anti-Angiogenic Mechanism
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Caption: Inferred anti-angiogenic signaling pathway inhibited by the compound.
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The preliminary data on related compounds suggests that Methyl 7,15-
dihydroxydehydroabietate is a promising candidate for further investigation. Future research

should focus on:

Confirmation of Synthesis and Structural Elucidation: Development and optimization of a

reliable synthetic route and full characterization of the compound using techniques like NMR,

mass spectrometry, and X-ray crystallography.

In Vitro Biological Evaluation: Comprehensive screening of its cytotoxic, antimicrobial, and

anti-inflammatory activities against a panel of cell lines and microbial strains.

Mechanism of Action Studies: In-depth investigation of its effects on various cellular signaling

pathways to elucidate its precise mechanism of action.

In Vivo Studies: Evaluation of its efficacy and safety in animal models for relevant diseases,

such as cancer and inflammatory disorders.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of

analogs to identify key structural features required for optimal biological activity.

By pursuing these research avenues, a clearer understanding of the therapeutic potential of

Methyl 7,15-dihydroxydehydroabietate can be achieved, paving the way for its potential

development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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